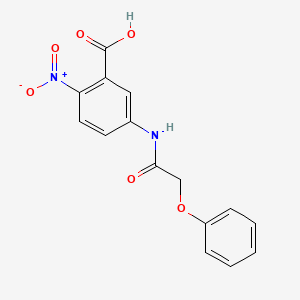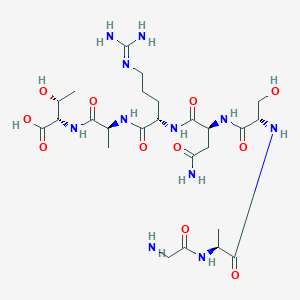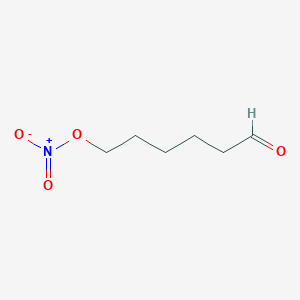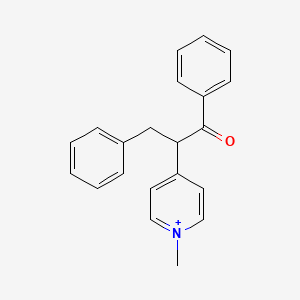![molecular formula C24H25NO3 B12561898 N-{2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethyl}methanimine CAS No. 184159-43-1](/img/structure/B12561898.png)
N-{2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethyl}methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethyl}methanimine is an organic compound characterized by its complex molecular structure, which includes multiple aromatic rings and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethyl}methanimine typically involves multiple steps. One common method starts with the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate to form an intermediate compound. This intermediate is then methylated and oximated using hydroxylamine hydrochloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethyl}methanimine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions may produce derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-{2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethyl}methanimine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Mecanismo De Acción
The mechanism of action of N-{2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethyl}methanimine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. In materials science, its unique structure allows it to facilitate charge transport in electronic devices .
Comparación Con Compuestos Similares
Similar Compounds
N,N-bis(4-methoxyphenyl)naphthalen-2-amine: This compound has similar structural features and is used in similar applications, such as hole-transporting materials for solar cells.
2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: These compounds share the methoxyphenyl groups and are studied for their antioxidant and antimicrobial properties.
Uniqueness
N-{2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethyl}methanimine is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in advanced materials and biological systems highlight its versatility and importance in scientific research.
Propiedades
Número CAS |
184159-43-1 |
|---|---|
Fórmula molecular |
C24H25NO3 |
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
N-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethyl]methanimine |
InChI |
InChI=1S/C24H25NO3/c1-25-17-18-28-24(19-7-5-4-6-8-19,20-9-13-22(26-2)14-10-20)21-11-15-23(27-3)16-12-21/h4-16H,1,17-18H2,2-3H3 |
Clave InChI |
SMGYLYWHGJQITF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCN=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-6-[(3,4,5-trimethoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12561815.png)
![4-Piperidineacetic acid, 1-[(3R)-3-[[2-fluoro-4-(imino-3-thiazolidinylmethyl)benzoyl]amino]-2,2-dimethyl-1-oxopentyl]-, ethyl ester](/img/structure/B12561818.png)
![9H-Pyrido[3,4-b]indole, 3,6-dibromo-1-methyl-](/img/structure/B12561826.png)
![2-Pyrrolidinone, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-4-methyl-](/img/structure/B12561831.png)
![8-Hydroxy-6-[(E)-(1,3-thiazol-2-yl)diazenyl]quinoline-5-sulfonic acid](/img/structure/B12561842.png)




![4-Chlorobenzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B12561872.png)
![(1R,8R,9R,10S,15R)-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-triene-3,4,9,15-tetrol](/img/structure/B12561876.png)
![Anthracene, 9-[4-(1-naphthalenyl)butyl]-](/img/structure/B12561877.png)
![6-{[(5-Methyl-2-phenyl-1H-indol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12561890.png)

